molecular formula C30H51N3O B12938697 N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline CAS No. 88138-41-4

N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline

Cat. No.: B12938697
CAS No.: 88138-41-4
M. Wt: 469.7 g/mol
InChI Key: JFRAGLGLIIPPSD-UHFFFAOYSA-N
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Description

4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline is a synthetic compound that features an imidazole ring, a pentyl chain, and a hexadecylaniline moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline typically involves the formation of the imidazole ring followed by the attachment of the pentyl chain and the hexadecylaniline moiety. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring and the aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups to the imidazole ring or the aniline moiety.

Scientific Research Applications

4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline is unique due to its specific structure, which combines an imidazole ring with a pentyl chain and a hexadecylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

88138-41-4

Molecular Formula

C30H51N3O

Molecular Weight

469.7 g/mol

IUPAC Name

N-hexadecyl-4-(5-imidazol-1-ylpentoxy)aniline

InChI

InChI=1S/C30H51N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-32-29-19-21-30(22-20-29)34-27-18-15-17-25-33-26-24-31-28-33/h19-22,24,26,28,32H,2-18,23,25,27H2,1H3

InChI Key

JFRAGLGLIIPPSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)OCCCCCN2C=CN=C2

Origin of Product

United States

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